2-Ethylphenyl isocyanate

Overview

Description

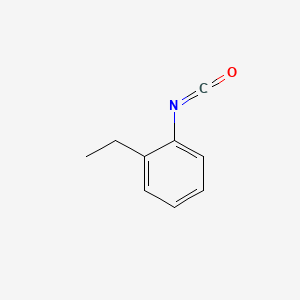

2-Ethylphenyl isocyanate is a laboratory chemical with the CAS number 40411-25-4 . It is also known by the synonym 1-Ethyl-2-isocyanatobenzene . It is not recommended for use in food, drugs, pesticides, or biocidal products .

Molecular Structure Analysis

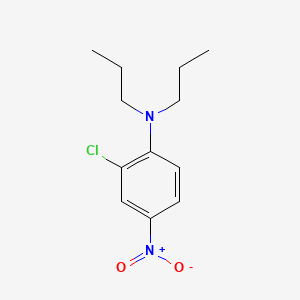

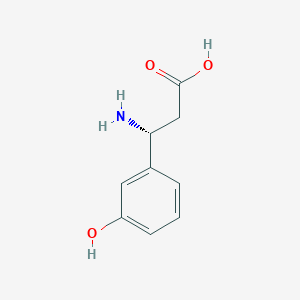

The molecular formula of this compound is C9H9NO . Its molecular weight is 147.17 . The IUPAC name for this compound is 1-ethyl-2-isocyanatobenzene .

Chemical Reactions Analysis

Isocyanates, including this compound, can undergo a variety of reactions. One notable reaction is with water, which can occur across both the N-C and C-O bonds of the isocyanate to form carbamate or imidic acid .

Scientific Research Applications

Polymerization and Material Synthesis

2-Ethylphenyl isocyanate and related isocyanates are utilized in anionic polymerization to synthesize polyisocyanates with optical functionalities. These processes, often conducted at very low temperatures, yield polymers with high yields and specific optical activities, making them useful in various material science applications (Shin, Ahn, & Lee, 2001).

Synthesis of Ureas and Hydroxamic Acids

Isocyanates are central in the synthesis of ureas and hydroxamic acids from carboxylic acids. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a single-pot, racemization-free synthesis process. This method, which is environmentally friendly and cost-effective, is significant for synthesizing these compounds without loss of chiral integrity (Thalluri, Manne, Dev, & Mandal, 2014).

Computational Chemistry

Computational studies have explored base-catalyzed reactions between isocyanates and epoxides to form 2-oxazolidones and isocyanurates. These reactions, which cannot proceed without a base catalyst, are significant for understanding chemical interactions at a molecular level, aiding in the design of new chemical processes and materials (Okumoto & Yamabe, 2001).

Biomedical Applications

In the biomedical field, isocyanate-functional adhesives, synthesized from compounds like this compound, are investigated for their biocompatibility and potential in vascular closure applications. These adhesives are based on poly(ethylene glycol)-adipic acid esters and offer promising applications in medical procedures (Hadba, Belcheva, Jones, Abuzaina, Calabrese, Kapiamba, Skalla, Taylor, Rodeheaver, & Kennedy, 2011).

Spectroscopy and Molecular Interactions

Spectroscopic studies provide insights into the molecular interactions of isocyanates. For instance, ethyl isocyanate's decomposition on different catalysts can be observed and analyzed through infrared spectroscopy. Such studies are crucial for understanding the fundamental behavior of these compounds in various chemical environments (Bion, Saussey, Hedouin, Seguelong, & Daturi, 2001).

Safety and Hazards

2-Ethylphenyl isocyanate is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-Ethylphenyl isocyanate, also known as 1-Ethyl-2-isocyanatobenzene, is a type of isocyanate that is used in the synthesis of polyurethane polymers . The primary targets of this compound are thiols . The compound reacts with thiols in a base-catalyzed reaction to yield thiourethanes .

Mode of Action

The interaction of this compound with its targets involves a base-catalyzed reaction with thiols . This reaction results in the formation of thiourethanes . The isocyanate functional group (N=C=O) in this compound is key to this reactivity .

Biochemical Pathways

The reaction of this compound with thiols is part of the broader biochemical pathways involved in the synthesis of polyurethane polymers . The resulting thiourethanes can be incorporated into these polymers, affecting their properties and performance .

Pharmacokinetics

Like other isocyanates, it is likely that this compound can be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized, and excreted . These properties can impact the bioavailability of this compound, although more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of thiourethanes . These compounds can be incorporated into polyurethane polymers, affecting their properties and performance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of a base can catalyze the reaction of this compound with thiols . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of this compound .

Biochemical Analysis

Biochemical Properties

It is known that isocyanates, the group to which 2-Ethylphenyl isocyanate belongs, are reactive and can interact with various biomolecules

Cellular Effects

They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Molecular Mechanism

Isocyanates are known to be reactive and can form covalent bonds with various biomolecules . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that isocyanates are moisture sensitive , which could potentially affect their stability and degradation over time.

Metabolic Pathways

Isocyanates are known to be reactive and can undergo various reactions with biomolecules . This could potentially involve various enzymes or cofactors and affect metabolic flux or metabolite levels.

properties

IUPAC Name |

1-ethyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342640 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40411-25-4 | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)